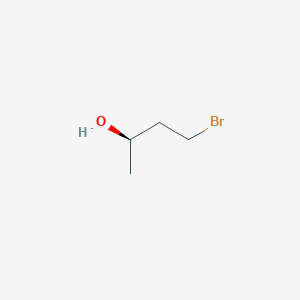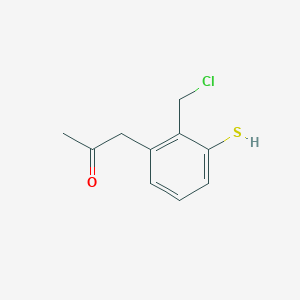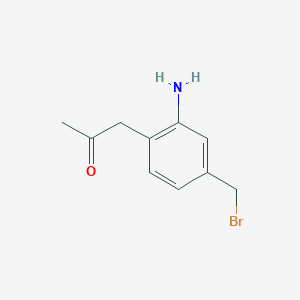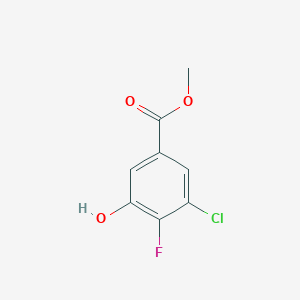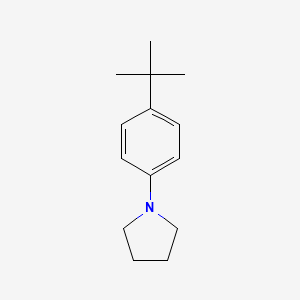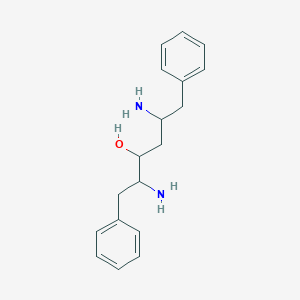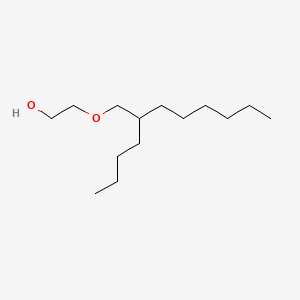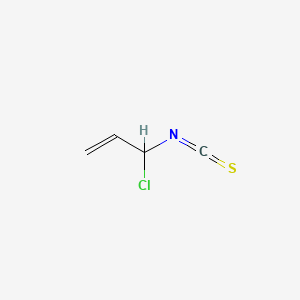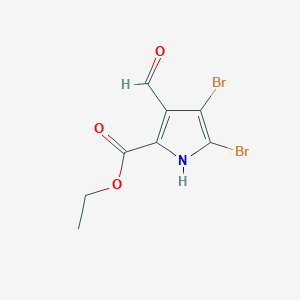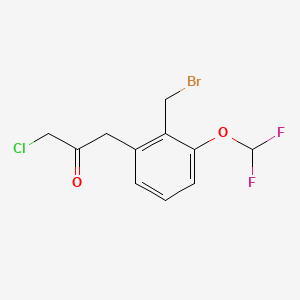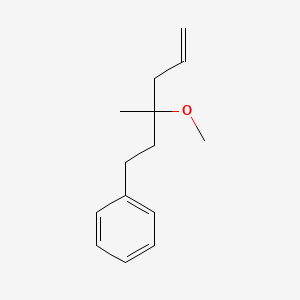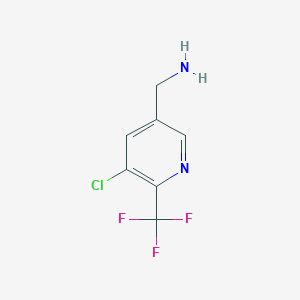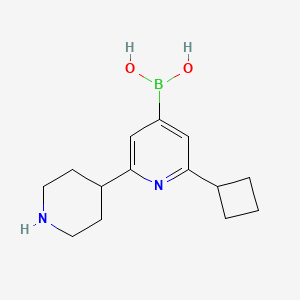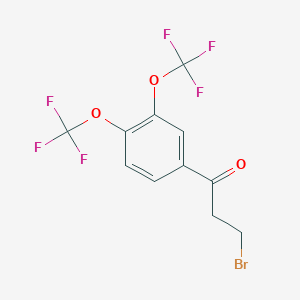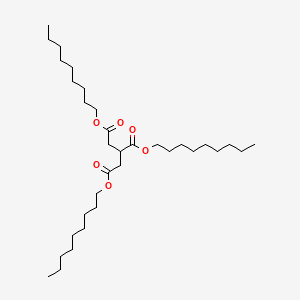
Trinonyl propane-1,2,3-tricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trinonyl propane-1,2,3-tricarboxylate is a chemical compound with the molecular formula C33H62O6This compound is primarily used as a plasticizer in various industrial applications due to its ability to enhance the flexibility and durability of polymers .
准备方法
Synthetic Routes and Reaction Conditions: Trinonyl propane-1,2,3-tricarboxylate is synthesized through the esterification of propane-1,2,3-tricarboxylic acid with nonanol. The reaction typically occurs in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
C6H8O6+3C9H20O→C33H62O6+3H2O
Industrial Production Methods: In industrial settings, the esterification process is scaled up using large reactors equipped with reflux condensers and stirrers. The reaction mixture is heated to around 150-180°C, and the water formed during the reaction is continuously removed to drive the reaction to completion. The resulting product is then purified through distillation or recrystallization .
化学反应分析
Types of Reactions: Trinonyl propane-1,2,3-tricarboxylate primarily undergoes hydrolysis and transesterification reactions. It is relatively stable under normal conditions and does not readily undergo oxidation or reduction.
Common Reagents and Conditions:
Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed back to propane-1,2,3-tricarboxylic acid and nonanol.
Transesterification: This reaction involves the exchange of ester groups with alcohols in the presence of a catalyst such as sodium methoxide.
Major Products:
Hydrolysis: Propane-1,2,3-tricarboxylic acid and nonanol.
Transesterification: New esters depending on the alcohol used in the reaction.
科学研究应用
Trinonyl propane-1,2,3-tricarboxylate has several applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Investigated for its potential use in biodegradable plastics and environmentally friendly materials.
Medicine: Explored for its biocompatibility and potential use in drug delivery systems.
Industry: Utilized in the manufacturing of coatings, adhesives, and sealants to improve their mechanical properties
作用机制
The primary mechanism of action of trinonyl propane-1,2,3-tricarboxylate is its ability to act as a plasticizer. By incorporating into polymer matrices, it reduces intermolecular forces, thereby increasing the flexibility and reducing the brittleness of the material. This compound does not have significant biological activity and does not interact with specific molecular targets or pathways .
相似化合物的比较
- Triethyl propane-1,2,3-tricarboxylate
- Tributyl propane-1,2,3-tricarboxylate
- Trioctyl propane-1,2,3-tricarboxylate
Comparison: Trinonyl propane-1,2,3-tricarboxylate is unique due to its longer alkyl chain (nonyl group), which provides superior plasticizing properties compared to its shorter-chain counterparts. This results in enhanced flexibility and durability of the polymers it is incorporated into. Additionally, it has lower volatility and better thermal stability, making it more suitable for high-temperature applications .
属性
CAS 编号 |
10003-67-5 |
|---|---|
分子式 |
C33H62O6 |
分子量 |
554.8 g/mol |
IUPAC 名称 |
trinonyl propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C33H62O6/c1-4-7-10-13-16-19-22-25-37-31(34)28-30(33(36)39-27-24-21-18-15-12-9-6-3)29-32(35)38-26-23-20-17-14-11-8-5-2/h30H,4-29H2,1-3H3 |
InChI 键 |
FSWPMCGVDLITKB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCC)C(=O)OCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


